

Application Notes and Protocols for 2-Methoxyisonicotinohydrazide in Drug Discovery

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Compound of Interest

Compound Name: **2-Methoxyisonicotinohydrazide**

Cat. No.: **B099707**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of **2-Methoxyisonicotinohydrazide** as a versatile scaffold in drug discovery. Drawing parallels from the extensively studied isonicotinohydrazide (isoniazid, INH) and its derivatives, this document outlines synthetic protocols, potential therapeutic applications, and methodologies for biological evaluation. While direct literature on **2-Methoxyisonicotinohydrazide** is limited, its structural similarity to INH suggests its potential as a valuable building block for developing novel therapeutic agents, particularly in the fields of infectious diseases and oncology.

Introduction: The Potential of the Isonicotinohydrazide Scaffold

Isonicotinohydrazide and its derivatives have been the subject of extensive research, leading to the development of crucial drugs like isoniazid, a frontline treatment for tuberculosis.^[1] The core structure, a pyridine ring linked to a hydrazide moiety, offers several avenues for chemical modification, allowing for the generation of large libraries of compounds with diverse pharmacological profiles.^[2] The introduction of a methoxy group at the 2-position of the pyridine ring in **2-Methoxyisonicotinohydrazide** is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to derivatives with enhanced efficacy, novel mechanisms of action, or improved pharmacokinetic properties.

Key Applications in Drug Discovery

Antitubercular Agents

The primary and most well-established application of the isonicotinohydrazide scaffold is in the development of antitubercular drugs.^{[1][3]} Isoniazid itself is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.^[1] Derivatives of isoniazid, particularly isonicotinoyl hydrazones, have been synthesized to overcome resistance and enhance activity.^{[1][4]}

Hypothesized Mechanism of Action: It is plausible that **2-Methoxyisonicotinohydrazide** derivatives could act through a similar mechanism, targeting the enoyl-acyl carrier protein reductase (InhA).^{[1][5]} The 2-methoxy group might influence the activation of the prodrug or its interaction with the target enzyme.

Anticancer Agents

Recent studies have highlighted the potential of isonicotinohydrazide derivatives as cytotoxic agents against various cancer cell lines.^{[6][7][8]} The mechanism of action in cancer is not as well-defined as in tuberculosis but is thought to involve the induction of apoptosis.^[6] The structural versatility of the isonicotinohydrazide scaffold allows for the incorporation of various pharmacophores to target specific cancer-related pathways.

Experimental Protocols

General Synthesis of 2-Methoxyisonicotinoyl Hydrazones (Schiff Bases)

This protocol describes a general method for the synthesis of Schiff bases from **2-Methoxyisonicotinohydrazide** and various aldehydes or ketones, a common strategy for generating libraries of bioactive compounds.^{[2][9]}

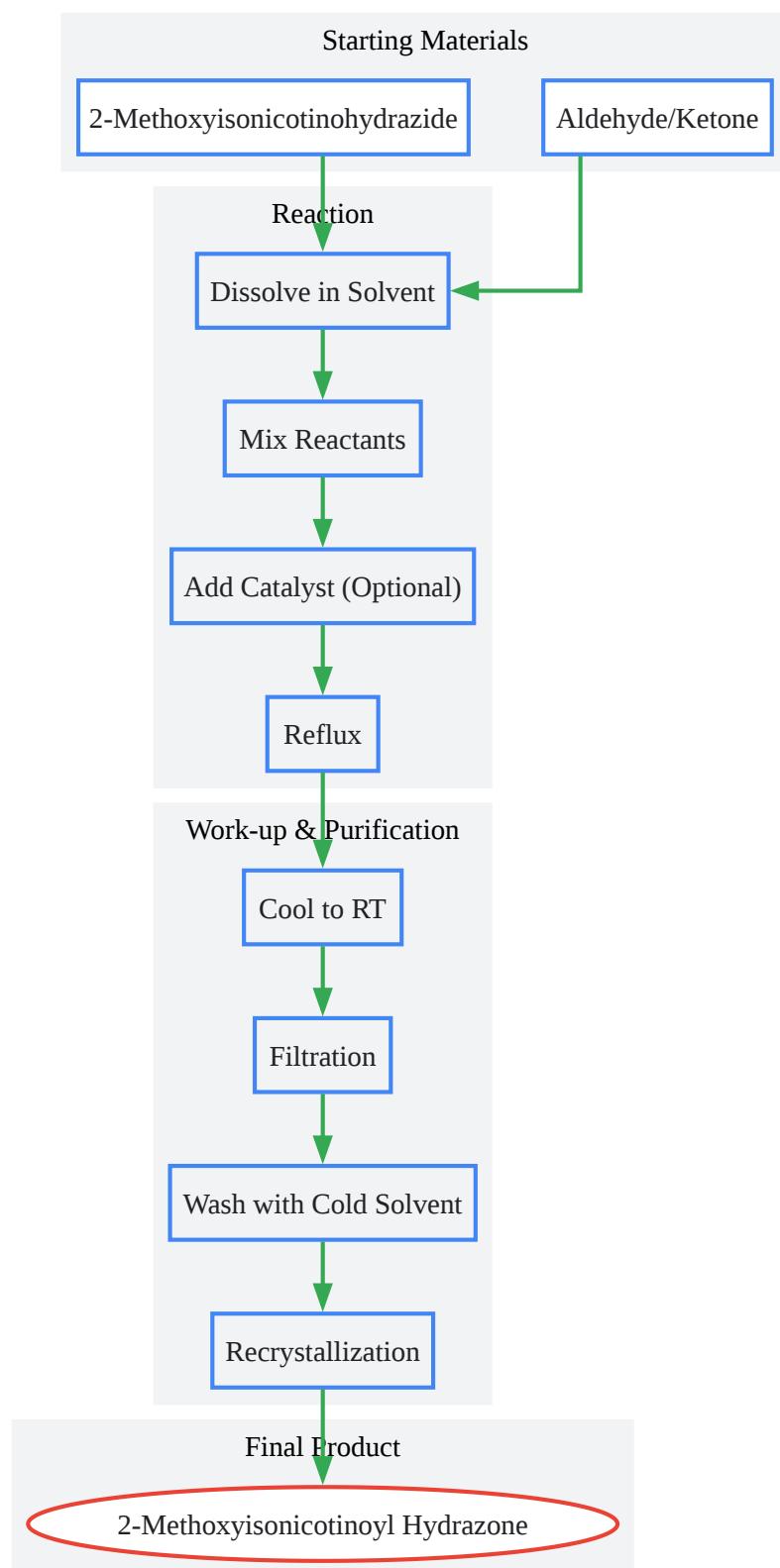
Materials:

- **2-Methoxyisonicotinohydrazide**
- Substituted aldehyde or ketone
- Ethanol or Methanol (solvent)

- Glacial acetic acid (catalyst, optional)
- Standard laboratory glassware for reflux and filtration

Procedure:

- Dissolve an equimolar amount of **2-Methoxyisonicotinohydrazide** in a minimal amount of ethanol or methanol.
- To this solution, add an equimolar amount of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.[\[2\]](#)
- (Optional) Add a few drops of glacial acetic acid to catalyze the reaction.[\[2\]](#)
- Heat the reaction mixture to reflux and stir for 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[2\]](#)[\[9\]](#)
- After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.
- Collect the precipitate by filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.[\[2\]](#)
- Further purify the product by recrystallization from a suitable solvent like ethanol.[\[2\]](#)
- Characterize the final product using techniques such as NMR spectroscopy and Mass Spectrometry.[\[2\]](#)

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General workflow for the synthesis of 2-Methoxyisonicotinoyl Hydrazones.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against *Mycobacterium tuberculosis*.[\[3\]](#)

Materials:

- *Mycobacterium tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC
- 96-well microplates
- Alamar Blue reagent
- Test compounds (dissolved in DMSO)
- Isoniazid (as a positive control)

Procedure:

- Prepare serial dilutions of the test compounds in the 96-well plates.
- Inoculate the wells with a standardized culture of *M. tuberculosis* H37Rv.
- Include a drug-free control and a positive control (isoniazid).
- Incubate the plates at 37°C for 5-7 days.
- After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
- A color change from blue to pink indicates bacterial growth.
- The MIC is defined as the lowest concentration of the compound that prevents the color change.

In Vitro Anticancer Activity Assay (MTT Assay)

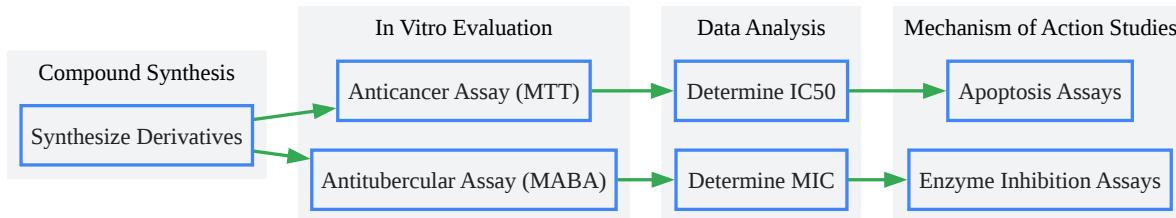
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[\[6\]](#)

Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Test compounds (dissolved in DMSO)
- Doxorubicin (as a positive control)

Procedure:

- Seed the cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[\[6\]](#)



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Workflow for the biological evaluation of **2-Methoxyisonicotinohydrazide** derivatives.

Quantitative Data Summary

The following tables summarize the biological activity of various isonicotinohydrazide derivatives from the literature, providing a reference for the potential efficacy of novel compounds based on the **2-Methoxyisonicotinohydrazide** scaffold.

Table 1: Antitubercular Activity of Isonicotinohydrazide Derivatives

Compound Class	Derivative	Target Strain	MIC (μ g/mL)	Reference
Nicotinic Acid Hydrazides	N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide	M. tuberculosis	6.25	[3]
Nicotinic Acid Hydrazides	N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide	M. tuberculosis	12.50	[3]
Isonicotinohydrazones	N'-(4-(4-cyclohexylpiperazine-1-yl)benzylidene)isonicotinohydrazide	M. tuberculosis H37Rv	0.048	[1]
Isonicotinohydrazones	(E)-N'-(3-ethoxy-2-hydroxybenzylidene)isonicotinohydrazide	M. tuberculosis H37Rv	4	[10]
Isatin Hydrazones	1-Propyl-isatin-INH	M. tuberculosis (human resistant)	10 μ M	[11]

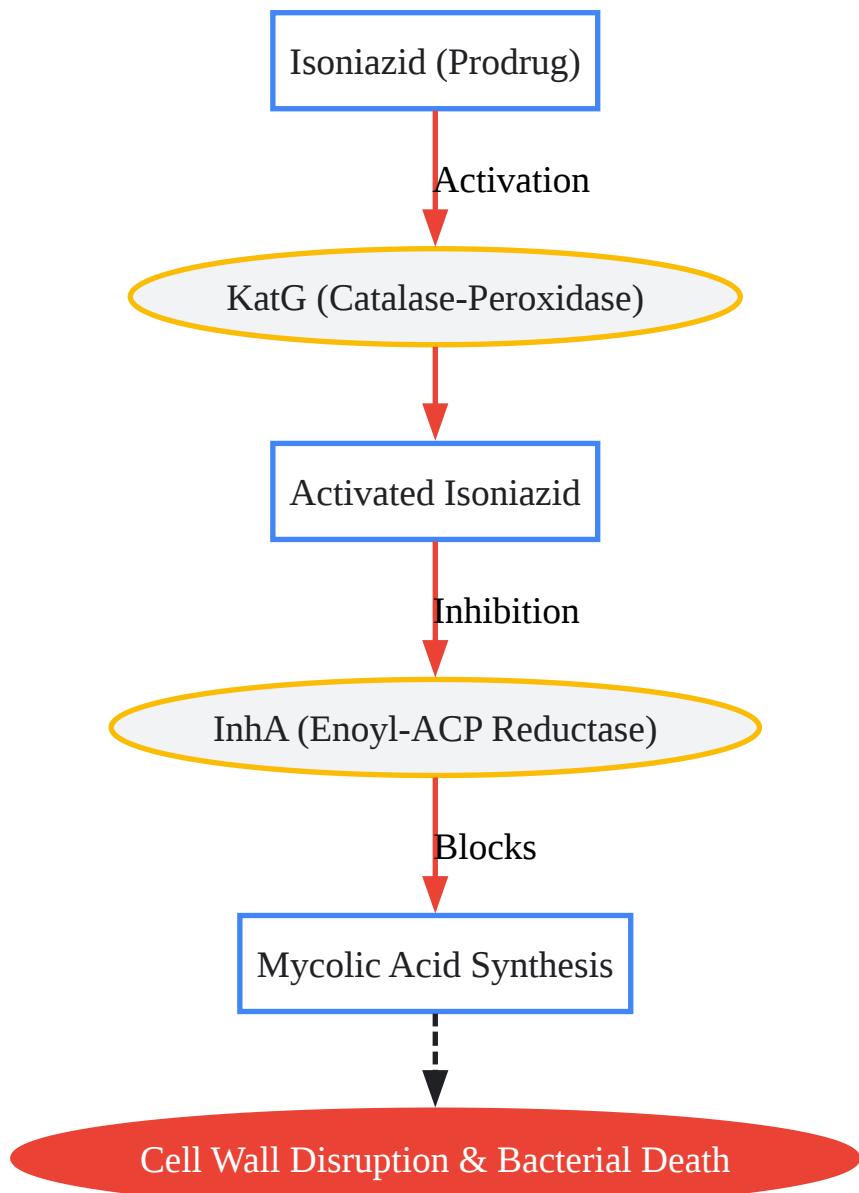
Table 2: Anticancer Activity of Isonicotinohydrazide Derivatives

Compound Class	Derivative	Cell Line	IC50 (μM)	Reference
Pyrazolyl-thiazolidinones	2-(1-isonicotinoyl-3-(4-(4-chlorophenyl)thiazolidin-4-one	HCT-116	0.37	[7]
Pyrazolyl-thiazolidinones	2-(1-isonicotinoyl-3-(4-(4-chlorophenyl)thiazolidin-4-one	MCF-7	0.44	[7]
Isonicotinohydrazones	(E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4)	MCF-7	97.55 μg/mL (48h)	[6]
Isoniazid Derivatives	Compound with ortho-hydroxyl on benzene ring	Various	0.61 - 3.36 μg/mL	[8]

Signaling Pathways and Mechanism of Action

Antitubercular Mechanism of Action

The established mechanism of action for isoniazid involves its activation and subsequent inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.^[1]

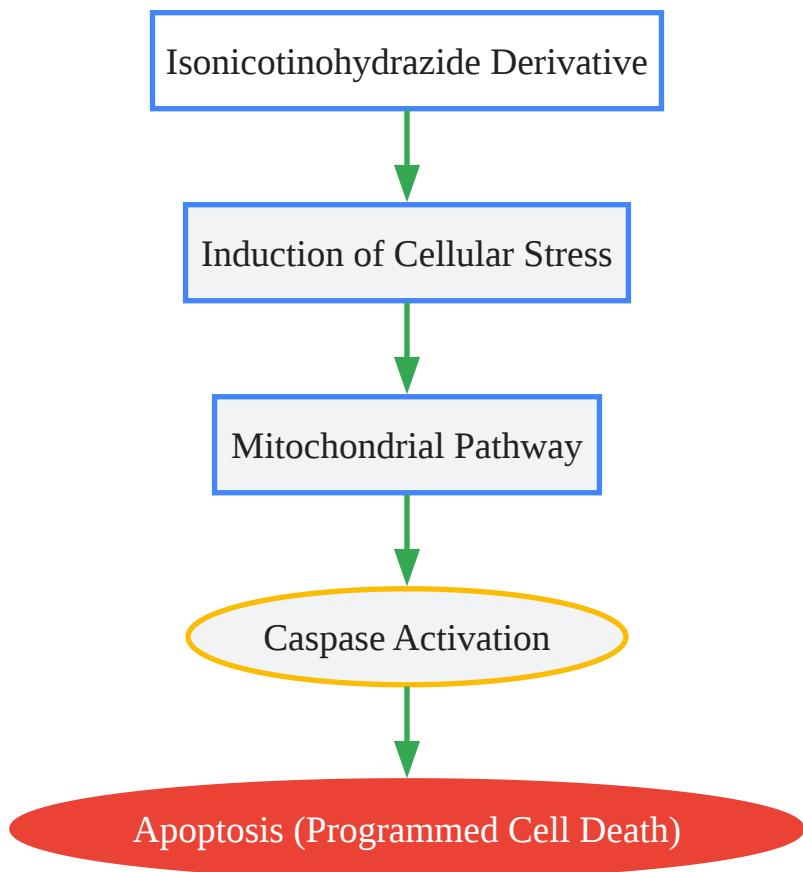


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Mechanism of action of Isoniazid against *Mycobacterium tuberculosis*.

Postulated Anticancer Mechanism: Induction of Apoptosis

While the precise signaling pathways for the anticancer effects of isonicotinohydrazide derivatives are not fully elucidated, the induction of apoptosis is a commonly observed outcome.^[6] This can be triggered through various intrinsic and extrinsic pathways, ultimately leading to the activation of caspases and programmed cell death.



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